molecular formula C12H14ClN5 B14266146 6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine CAS No. 185680-82-4

6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14266146
CAS No.: 185680-82-4
M. Wt: 263.72 g/mol
InChI Key: XFDYUYFSGZGZID-UHFFFAOYSA-N
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Description

6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a phenyl group at the N2 position, and a propyl group at the N4 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The chlorine atom at the 6th position can be introduced through a substitution reaction using a chlorinating agent such as thionyl chloride.

    Introduction of Phenyl and Propyl Groups: The phenyl and propyl groups can be introduced through nucleophilic substitution reactions using phenylamine and propylamine, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3,5-triazine-2,4-diamine: Similar structure but lacks the phenyl and propyl groups.

    6-Phenyl-1,3,5-triazine-2,4-diamine: Similar structure but lacks the chlorine and propyl groups.

    6-Propyl-1,3,5-triazine-2,4-diamine: Similar structure but lacks the chlorine and phenyl groups.

Uniqueness

6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine is unique due to the combination of chlorine, phenyl, and propyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other triazine derivatives.

Properties

CAS No.

185680-82-4

Molecular Formula

C12H14ClN5

Molecular Weight

263.72 g/mol

IUPAC Name

6-chloro-2-N-phenyl-4-N-propyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H14ClN5/c1-2-8-14-11-16-10(13)17-12(18-11)15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17,18)

InChI Key

XFDYUYFSGZGZID-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=NC(=N1)Cl)NC2=CC=CC=C2

Origin of Product

United States

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